![molecular formula C16H19NO2 B290625 N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)
N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide, commonly known as Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It is a white crystalline powder that is soluble in water and has a molecular formula of C14H14O3. Naproxen was first synthesized in 1956 by the German pharmaceutical company, Hoechst AG.
作用機序
Naproxen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX activity, Naproxen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Naproxen has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, Naproxen has been shown to have antioxidant properties, which may help to reduce oxidative stress and inflammation. In addition, Naproxen has been shown to have cardioprotective effects, which may be due to its ability to reduce inflammation and oxidative stress.
実験室実験の利点と制限
Naproxen has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. In addition, it has a well-established mechanism of action and has been extensively studied. However, there are also some limitations to the use of Naproxen in lab experiments. For example, it has been shown to have some cytotoxic effects, which may limit its use in certain cell-based assays.
将来の方向性
There are a number of future directions for research on Naproxen. One area of interest is the development of new formulations of Naproxen that may improve its bioavailability and reduce its side effects. In addition, there is interest in exploring the potential use of Naproxen in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, there is interest in exploring the potential use of Naproxen in combination with other drugs, such as opioids, to improve pain management.
合成法
The synthesis of Naproxen involves the condensation of 2-naphthol with chloroacetyl chloride to form 2-(1-naphthyl)acetyl chloride. This intermediate is then reacted with 1-(hydroxymethyl)propylamine to form N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond.
科学的研究の応用
Naproxen has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, Naproxen has been shown to have antipyretic properties, making it an effective treatment for fever.
特性
分子式 |
C16H19NO2 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
N-(1-hydroxybutan-2-yl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H19NO2/c1-2-14(11-18)17-16(19)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,14,18H,2,10-11H2,1H3,(H,17,19) |
InChIキー |
KWFVEIYJSOCPCC-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21 |
正規SMILES |
CCC(CO)NC(=O)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-(4-methoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290546.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]cyclohexanecarboxamide](/img/structure/B290551.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![4-chloro-3-{[(1-naphthyloxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B290562.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
